4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide
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Overview
Description
“4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide” is a chemical compound with the CAS Number: 856844-49-0 . It has a molecular weight of 212.28 .
Molecular Structure Analysis
The InChI code for “this compound” is provided, which can be used to generate its molecular structure .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 219-220 degrees Celsius .Scientific Research Applications
Anticancer Potential
A study by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle for their effectiveness against a range of cancer cell lines. This suggests a promising direction for the development of new anticancer agents (Turov, 2020).
Antipsychotic Agents
Research conducted by Norman et al. (1996) on heterocyclic carboxamides, including structures related to 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide, indicated potential antipsychotic properties. This study assessed the ability of these compounds to bind to dopamine and serotonin receptors, showing promising results for certain derivatives as antipsychotic agents (Norman et al., 1996).
Antimicrobial and Antitubercular Activity
Basoğlu et al. (2013) and Reddy et al. (2014) explored the synthesis of hybrid molecules containing piperazine and their biological activities, including antimicrobial and antiurease effects. These studies revealed compounds with good to moderate antimicrobial activity against various microorganisms, highlighting the potential of piperazine derivatives in combating infectious diseases (Basoğlu et al., 2013); (Reddy et al., 2014).
Antiviral and Antimicrobial Activities
Krishna Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine and evaluated their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities, revealing promising candidates for further development as antiviral and antimicrobial agents (Krishna Reddy et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, with several compounds exhibiting potent anti-mycobacterial activity and low cytotoxicity. This suggests their potential as therapeutic agents targeting mycobacterial infections (Pancholia et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzothiazole-based compounds, which include 4-(1,3-thiazol-2-yl)piperazine-1-carboxamide, have been studied for their anti-tubercular properties . These compounds have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
It is suggested that benzothiazole-based compounds may act as dopamine and serotonin antagonists . This implies that this compound might interact with its targets by blocking the action of dopamine and serotonin, leading to changes in cellular activity.
Biochemical Pathways
It is known that thiazole-containing compounds can have diverse biological activities, potentially affecting multiple pathways . For instance, they may activate or inhibit certain biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The molecular weight of the compound is 21227 , which could influence its pharmacokinetic properties.
Result of Action
It is known that benzothiazole-based compounds have shown inhibitory effects against mycobacterium tuberculosis , suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activities of thiazole-containing compounds can be unpredictable when they enter physiological systems , suggesting that various environmental factors could potentially influence the action of this compound.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSVAXNBUKVLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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